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Compound of Interest

Compound Name: Latifolin

Cat. No.: B1203211

For Researchers, Scientists, and Drug Development Professionals

Introduction

Latifolin, a neoflavonoid isolated from plants of the Dalbergia genus, has garnered significant
interest due to its diverse pharmacological activities. Accurate structural elucidation is the
cornerstone of understanding its bioactivity and facilitating drug development efforts. This
document provides detailed application notes and experimental protocols for the key analytical
techniques employed in determining the chemical structure of Latifolin.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the complete structural assignment of
organic molecules like Latifolin. 1D (*H and 3C) and 2D (COSY, HSQC, HMBC) NMR
experiments provide detailed information about the carbon-hydrogen framework and the
connectivity of atoms.

Data Presentation

Table 1: *H and 3C NMR Spectroscopic Data for Latifolin (in CDsOD)
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'H Chemical Shift (6H,

Position 13C Chemical Shift (6c) .
mult., J in Hz)
2 152.1
3 99.87 6.55 (s)
4 147.6
5 140.9
6 117.52 6.60 ()
1 130.9
2' 156.0
3 115.99 6.72-6.98 (M)
4 130.4 6.72-6.98 (M)
5' 120.11 6.72-6.98 (m)
6' 128.1 6.72-6.98 (M)
C-Ha 41.44 4.70-5.36 (M)
C-HB 141.8 6.16 (m, 17.0, 10.0, 6.0)
=CH: 115.28 4.70-5.36 (m, 17.0, 10.0, 1.6)
2-OCHs 56.73 3.69 (s)
4-OCHs 57.46 3.83 (s)

Data sourced from a study on the anti-inflammatory and anti-oxidative effects of Latifolin.

Experimental Protocol: NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of purified Latifolin in 0.5 mL of
deuterated methanol (CDsOD). Transfer the solution to a 5 mm NMR tube.

e Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
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» 'H NMR Acquisition:

o Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

[¢]

Number of Scans: 16-64, depending on sample concentration.

[¢]

Relaxation Delay: 1-2 seconds.

[e]

Spectral Width: 0-12 ppm.

o

Temperature: 298 K.
e 13C NMR Acquisition:
o Pulse Program: Standard proton-decoupled 3C experiment (e.g., 'zgpg30").

Number of Scans: 1024-4096, due to the low natural abundance of 13C.

[e]

o

Relaxation Delay: 2 seconds.

[¢]

Spectral Width: 0-200 ppm.

[¢]

Temperature: 298 K.
e 2D NMR Acquisition (COSY, HSQC, HMBC):
o Utilize standard pulse programs available on the spectrometer software.

o Optimize acquisition and processing parameters according to the manufacturer's
guidelines and the specific requirements of the experiment.

» Data Processing:

o Apply Fourier transformation, phase correction, and baseline correction to the acquired
FIDs using the spectrometer software (e.g., TopSpin, Mnova).

o Reference the spectra to the residual solvent peak of CD3zOD (0H = 3.31 ppm, dC =49.0
ppm).
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Caption: Workflow for NMR-based structural elucidation of Latifolin.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental composition of a molecule,
which are critical for confirming the molecular formula. Fragmentation patterns observed in
tandem MS (MS/MS) experiments offer valuable clues about the substructures present in the
molecule.

Data Presentation

Table 2: Predicted Collision Cross Section (CCS) Data for Latifolin Adducts

Adduct m/z Predicted CCS (A?)
[M+H]* 287.12778 165.0
[M+Na]* 309.10972 172.8
[M-H]- 285.11322 169.7
+NH4 . .
[M+NHa4]* 304.15432 179.7

Data obtained from PubChem.
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Experimental Protocol: Electrospray lonization Mass
Spectrometry (ESI-MS)

o Sample Preparation: Prepare a dilute solution of Latifolin (1-10 pg/mL) in a suitable solvent
such as methanol or acetonitrile.

¢ Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with
an electrospray ionization (ESI) source.

 Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe
pump at a flow rate of 5-10 pL/min.

e MS Acquisition (Full Scan):

o lonization Mode: Positive and negative ion modes should be tested to determine the
optimal mode for Latifolin. Flavonoids often show good ionization in negative mode.

o Mass Range: Scan a mass range appropriate for the expected molecular weight of
Latifolin (e.g., m/z 100-1000).

o Source Parameters: Optimize capillary voltage, nebulizer gas pressure, and drying gas
temperature and flow rate to achieve a stable and intense signal for the molecular ion.

o MS/MS Acquisition (Fragmentation Analysis):
o Select the molecular ion of Latifolin ((M-H]~ or [M+H]*) as the precursor ion.

o Apply collision-induced dissociation (CID) with varying collision energies to induce
fragmentation.

o Acquire the product ion spectrum to observe the fragmentation pattern.
o Data Analysis:

o Determine the accurate mass of the molecular ion and use it to calculate the elemental
composition.
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o Analyze the fragmentation pattern to identify characteristic neutral losses and fragment

ions, which can be used to deduce the structure of different parts of the molecule.
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Caption: Workflow for MS-based structural analysis of Latifolin.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule
and is particularly useful for compounds containing chromophores, such as the aromatic rings
and conjugated systems in Latifolin.

Expected Spectral Data

For neoflavonoids like Latifolin, two major absorption bands are typically observed. Band I, in
the range of 300-380 nm, is associated with the cinnamoyl system (B-ring and the three-carbon
bridge). Band I, in the range of 240-280 nm, corresponds to the benzoyl system (A-ring). The
exact positions of these maxima can be influenced by the substitution pattern on the aromatic
rings. Extracts of Dalbergia odorifera, the plant source of Latifolin, have been reported to show
significant UV absorption.

Experimental Protocol: UV-Vis Spectroscopy

e Sample Preparation: Prepare a dilute solution of Latifolin in a UV-transparent solvent (e.g.,
methanol, ethanol) with a concentration that gives an absorbance reading between 0.2 and
0.8.
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e Instrument: A double-beam UV-Vis spectrophotometer.
e Measurement:
o Use a quartz cuvette with a 1 cm path length.
o Record the spectrum over a wavelength range of 200-600 nm.
o Use the pure solvent as a blank.
e Data Analysis:
o lIdentify the wavelengths of maximum absorbance (Amax).

o The positions of the Amax values can be compared with literature data for known
neoflavonoids to provide preliminary structural information.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation, which causes molecular vibrations.

Expected Spectral Data

The IR spectrum of Latifolin is expected to show characteristic absorption bands for the
following functional groups:

O-H stretching: A broad band in the region of 3200-3600 cm~* due to the phenolic hydroxyl
group.

e C-H stretching (aromatic): Peaks just above 3000 cm™1.

e C-H stretching (aliphatic): Peaks just below 3000 cm~1.

e C=C stretching (aromatic): Several sharp bands in the region of 1450-1600 cm~1.
e C-O stretching (aryl ether): Strong bands in the region of 1000-1300 cm™1,

e C-O stretching (phenol): A band in the region of 1200-1300 cm~2.
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Experimental Protocol: Fourier-Transform Infrared
(FTIR) Spectroscopy

e Sample Preparation:

o KBr Pellet: Mix a small amount of dry Latifolin powder (1-2 mg) with about 100-200 mg of
dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin,
transparent pellet using a hydraulic press.

o Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on
the ATR crystal.

¢ Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
e Measurement:

o Record a background spectrum of the empty sample compartment (or the clean ATR
crystal).

o Place the sample in the spectrometer and record the sample spectrum.
o The spectrum is typically recorded in the range of 4000-400 cm~1.
o Data Analysis:

o lIdentify the characteristic absorption bands and assign them to the corresponding
functional groups.

o This information helps to confirm the presence of key structural features in the molecule.

X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of
a molecule. However, it requires the growth of high-quality single crystals, which can be a
challenging and time-consuming process.

Current Status for Latifolin
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As of the latest search of the Cambridge Crystallographic Data Centre (CCDC), a public crystal
structure for Latifolin is not available. This indicates an opportunity for further research to
obtain single crystals of Latifolin and determine its precise 3D structure.

General Protocol: Single-Crystal X-ray Diffraction

o Crystallization:
o Dissolve purified Latifolin in a suitable solvent or a mixture of solvents.

o Employ various crystallization techniques such as slow evaporation, vapor diffusion, or
cooling of a saturated solution to grow single crystals of suitable size and quality.

o Data Collection:
o Mount a suitable single crystal on a goniometer head.

o Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable
X-ray source (e.g., Mo Ka or Cu Ka) and a detector.

e Structure Solution and Refinement:
o Process the diffraction data to obtain a set of structure factors.
o Solve the crystal structure using direct methods or Patterson methods.

o Refine the structural model against the experimental data to obtain the final atomic
coordinates, bond lengths, bond angles, and other crystallographic parameters.

o Data Deposition:

o Deposit the final crystallographic data in a public database such as the Cambridge
Crystallographic Data Centre (CCDC).
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Caption: General workflow for single-crystal X-ray crystallography.

¢ To cite this document: BenchChem. [Application Notes and Protocols for the Structural
Elucidation of Latifolin]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1203211#analytical-techniques-for-the-structural-
elucidation-of-latifolin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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